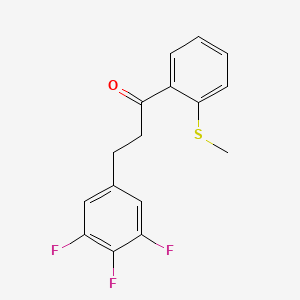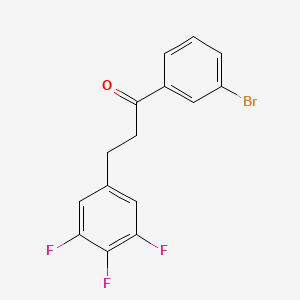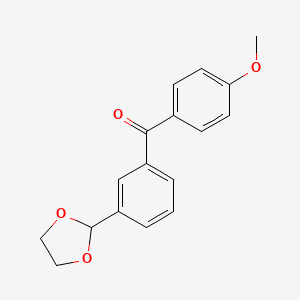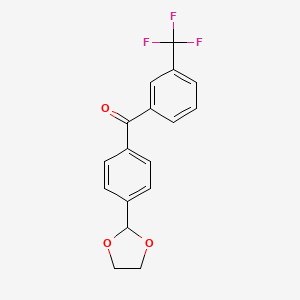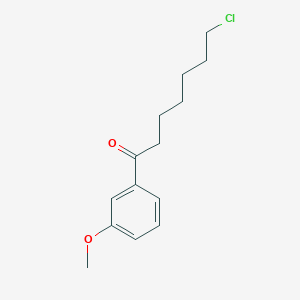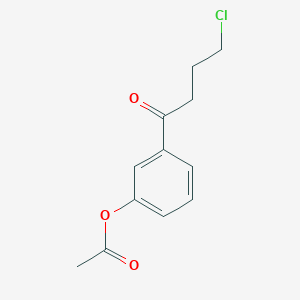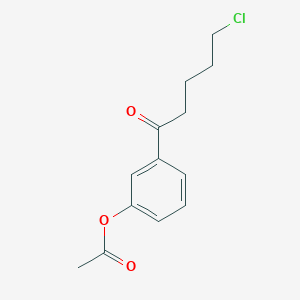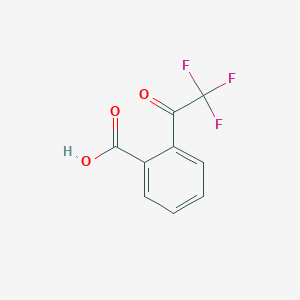
6-ヒドロキシヘキサン酸ナトリウム
概要
説明
Sodium 6-hydroxyhexanoate, also known as 6-hydroxyhexanoic acid sodium salt, is a naturally occurring organic compound belonging to the group of carboxylic acids. It is an important biochemical and physiological compound that is utilized in many scientific research applications.
科学的研究の応用
脂肪族ポリエステルの生合成
6-ヒドロキシヘキサン酸ナトリウムは、脂肪族ポリエステルの生合成において重要な役割を果たしています . これは、2-, 3-, 4-, 5-, および 6-ヒドロキシアルカノエートで構成されたランダムおよびブロックコポリマーの製造に使用されます . 2HB モノマーの存在は、ブロックコポリマーを合成するための鍵となります .
ポリヒドロキシアルカノエート(PHA)の製造
6-ヒドロキシヘキサン酸ナトリウムは、PHA の製造に使用されます . PHA は、石油由来の特定のプラスチックを置き換える可能性のある、生分解性で生体適合性のあるポリエステルです . これらは、再生可能な原料と生物学的製法を組み合わせて製造できます .
バイオ燃料の製造
6-ヒドロキシヘキサン酸ナトリウムを使用して製造できる PHA は、バイオ燃料の前駆体として提案されています . 糖からのバイオエタノールと同様に、PHA は再生可能なバイオ燃料に変換できます .
産業用途
6-ヒドロキシヘキサン酸ナトリウムを使用して製造された PHA は、さまざまな産業用途で石油化学物質ベースのプラスチックを置き換える可能性があります .
生体医用用途
6-ヒドロキシヘキサン酸ナトリウムを使用して製造された PHA は、さまざまな産業および生体医用用途に役立つ物理化学的特性を持っています . これらは生体適合性があり、生分解性があります .
環境への影響
PHA の製造における 6-ヒドロキシヘキサン酸ナトリウムの使用は、環境汚染の削減に貢献します。 PHA は生分解性があるため、環境で自然に分解し、プラスチック廃棄物を削減します .
作用機序
Target of Action
Sodium 6-hydroxyhexanoate primarily targets enzymes involved in a multi-enzyme cascade reaction for the synthesis of 6-hydroxyhexanoic acid . The primary targets include alcohol dehydrogenase and Baeyer-Villiger monooxygenase (CHMO), which are co-expressed in whole cells of Escherichia coli . These enzymes play a crucial role in the conversion of cyclohexanol to ε-caprolactone .
Mode of Action
The compound interacts with its targets in a sequential manner. Initially, cyclohexanol is converted to cyclohexanone by an alcohol dehydrogenase . During this process, NADP+ is reduced to NADPH . Subsequently, NADPH is consumed in the conversion of cyclohexanone to ε-caprolactone by the cyclohexanone monooxygenase (CHMO) . This interaction results in the formation of ε-caprolactone, which is then converted into 6-hydroxyhexanoic acid .
Biochemical Pathways
The affected pathway is the multi-enzyme cascade reaction that leads to the synthesis of 6-hydroxyhexanoic acid . This pathway is efficient as it eliminates the undesired accumulation of intermediates and attains high atom efficiency toward the desired product . The pathway also allows for the handling of unstable intermediates and shifts an unfavorable reaction equilibrium toward the end product .
Pharmacokinetics
The compound’s molecular weight is 15414 g/mol , which could influence its absorption and distribution in the body
Result of Action
The result of Sodium 6-hydroxyhexanoate’s action is the production of 6-hydroxyhexanoic acid . This compound serves as an intermediate in polymer chemistry . Products derived from 6-hydroxyhexanoic acid include 1,6-hexanediol via a single step hydrogenolysis or adipic acid by oxidation . It can also undergo direct condensation polymerization to produce co-polymers with lactic acid .
Action Environment
The action, efficacy, and stability of Sodium 6-hydroxyhexanoate can be influenced by various environmental factors. For instance, the efficiency of the multi-enzyme cascade reaction can be affected by the supply of external NADPH or NADP+ . Additionally, the product inhibition caused by the ε-caprolactone formed by the CHMO can be overcome by the use of lipase CAL-B for in situ conversion into 6-hydroxyhexanoic acid
生化学分析
Biochemical Properties
Sodium 6-hydroxyhexanoate plays a significant role in biochemical reactions, particularly in the synthesis of polyhydroxyalkanoates (PHAs), which are biopolyesters produced by various bacteria. It interacts with enzymes such as polyhydroxyalkanoate synthase, which catalyzes the polymerization of hydroxyalkanoate monomers to form PHAs . Additionally, sodium 6-hydroxyhexanoate is involved in multi-enzyme cascade reactions, where it interacts with enzymes like alcohol dehydrogenase and Baeyer-Villiger monooxygenase . These interactions facilitate the conversion of substrates into valuable chemical products, highlighting the compound’s importance in biochemical processes.
Cellular Effects
Sodium 6-hydroxyhexanoate influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, in microbial cells, sodium 6-hydroxyhexanoate is involved in the synthesis of polyhydroxyalkanoates, which can regulate bacterial metabolism and improve the robustness of non-PHA-producing microorganisms . Additionally, the compound’s role in enzyme cascade reactions can impact cellular processes by facilitating the production of intermediate metabolites that are essential for cell function .
Molecular Mechanism
The molecular mechanism of sodium 6-hydroxyhexanoate involves its interaction with specific enzymes and biomolecules. For example, in the synthesis of polyhydroxyalkanoates, sodium 6-hydroxyhexanoate acts as a substrate for polyhydroxyalkanoate synthase, which catalyzes the polymerization of hydroxyalkanoate monomers . The compound also participates in multi-enzyme cascade reactions, where it is converted into 6-hydroxyhexanoic acid by alcohol dehydrogenase and Baeyer-Villiger monooxygenase . These interactions highlight the compound’s role in enzyme-mediated biochemical processes and its impact on cellular metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of sodium 6-hydroxyhexanoate can change over time due to factors such as stability and degradation. The compound’s stability is influenced by storage conditions, with recommendations to store it at -10°C to maintain its integrity . Over time, sodium 6-hydroxyhexanoate may degrade, affecting its efficacy in biochemical reactions. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in the synthesis of polyhydroxyalkanoates, which can accumulate in cells and influence their metabolic processes .
Dosage Effects in Animal Models
The effects of sodium 6-hydroxyhexanoate vary with different dosages in animal models. Studies have shown that varying the dosage can impact the compound’s efficacy and potential toxicity. For instance, at lower dosages, sodium 6-hydroxyhexanoate may effectively participate in biochemical reactions without causing adverse effects. At higher dosages, the compound may exhibit toxic effects, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
Sodium 6-hydroxyhexanoate is involved in several metabolic pathways, including the synthesis of polyhydroxyalkanoates and the oxidation of 1,6-hexanediol. The compound is susceptible to both β-oxidation and ω-oxidation pathways, with the latter being the exclusive pathway for its degradation . These metabolic pathways involve enzymes such as alcohol dehydrogenase and Baeyer-Villiger monooxygenase, which facilitate the conversion of sodium 6-hydroxyhexanoate into intermediate metabolites .
Transport and Distribution
Within cells and tissues, sodium 6-hydroxyhexanoate is transported and distributed through specific mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, sodium 6-hydroxyhexanoate’s localization and accumulation within cells can be influenced by its interactions with other biomolecules, affecting its overall distribution and efficacy in biochemical reactions .
Subcellular Localization
The subcellular localization of sodium 6-hydroxyhexanoate is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, in the synthesis of polyhydroxyalkanoates, sodium 6-hydroxyhexanoate may localize to specific regions within microbial cells where the polymerization process occurs . Understanding the subcellular localization of sodium 6-hydroxyhexanoate can provide insights into its role in cellular metabolism and biochemical processes.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Sodium 6-hydroxyhexanoate involves the reaction of hexanoic acid with sodium hydroxide to form Sodium hexanoate, followed by the addition of hydroxyl group to the carbon-6 position of the hexanoate using sodium hydroxide.", "Starting Materials": [ "Hexanoic acid", "Sodium hydroxide" ], "Reaction": [ "Step 1: Dissolve 1 mole of hexanoic acid in 2 moles of sodium hydroxide solution in a flask.", "Step 2: Heat the mixture to 60-70°C and stir for 2-3 hours until all the hexanoic acid is dissolved.", "Step 3: Cool the mixture to room temperature and filter to remove any impurities.", "Step 4: Add 1 mole of sodium hydroxide solution to the filtered solution and stir for 1 hour.", "Step 5: Heat the mixture to 80-90°C and add 1 mole of sodium hydroxide solution dropwise to the mixture.", "Step 6: Stir the mixture for 4-5 hours until the desired product, Sodium 6-hydroxyhexanoate, is formed.", "Step 7: Filter the product and wash it with water to remove any impurities.", "Step 8: Dry the product in a vacuum oven at 60°C for 2-3 hours.", "Step 9: The final product is Sodium 6-hydroxyhexanoate." ] } | |
| 5299-61-6 | |
分子式 |
C6H12NaO3 |
分子量 |
155.15 g/mol |
IUPAC名 |
sodium;6-hydroxy-6-oxohexan-1-olate |
InChI |
InChI=1S/C6H12O3.Na/c7-5-3-1-2-4-6(8)9;/h7H,1-5H2,(H,8,9); |
InChIキー |
RECSGXMAOMHKMW-UHFFFAOYSA-N |
SMILES |
C(CCC(=O)[O-])CCO.[Na+] |
正規SMILES |
C(CCC(=O)O)CCO.[Na] |
ピクトグラム |
Irritant |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
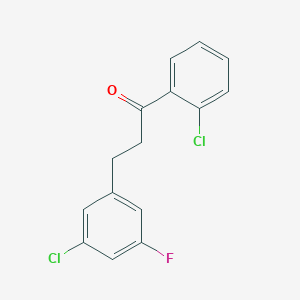
![3-[3-(3,4,5-Trifluorophenyl)propanoyl]benzonitrile](/img/structure/B1343527.png)
